Specific Scientific Field: The specific scientific field for this application is Energy Storage and Battery Technology .
Comprehensive and Detailed Summary of the Application: Zinc–Bromine Rechargeable Batteries (ZBRBs) are one of the most powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
Detailed Description of the Methods of Application or Experimental Procedures: The fundamental electrochemical aspects, including the key challenges and promising solutions, are discussed, with particular attention paid to zinc and bromine half-cells, as their performance plays a critical role in determining the electrochemical performance of the battery system . In another study, an alternative quaternary amine 4-methylpropylmorpholinium bromide (MPM-Br) was studied. MPM-Br was integrated into the electrolyte, and 200 charge–discharge cycles were performed on the resulting ZBFBs .
Thorough Summary of the Results or Outcomes Obtained: The review concludes with insights into future developments and prospects for high-performance ZBRBs . It was observed that the electrolyte with MPM-Br displays a higher resistance in voltage and higher energy efficiency, making it a promising alternative to MEM-Br .
Specific Scientific Field: The specific scientific field for this application is Nanotechnology and Material Science .
Detailed Description of the Methods of Application or Experimental Procedures: The functionality, porosity, shape, size, and surface area of these nanomaterials are crucial factors for influencing the specificity and efficiency of its applications . The natural bandgap (3.37 eV) and n-type conducting behavior of ZnO can be tuned by doping of metals/metal oxides and non-metals by replacing Zn 2+ and O 2- in ZnO lattices respectively .
Thorough Summary of the Results or Outcomes Obtained: The bandgap modified ZnO could be used as a multi-functional material by growing it in various nanostructures such as bulk, thin layer, and wires . These materials have been widely explored for many applications such as sensor, bioimaging, theragnostic, photocatalytic and energy conversion applications .
Specific Scientific Field: The specific scientific field for this application is Chemical Synthesis .
Comprehensive and Detailed Summary of the Application: Neopentylzinc bromide is a chemical compound used in various chemical synthesis processes . It is often used as a reagent in the synthesis of other chemical compounds .
Detailed Description of the Methods of Application or Experimental Procedures: Neopentylzinc bromide is typically used in a solution form, such as 0.50 M in Tetrahydrofuran (THF) . The specific procedures for its use can vary widely depending on the particular synthesis process .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of using Neopentylzinc bromide in chemical synthesis can vary widely depending on the specific synthesis process . It is generally used to facilitate the formation of new chemical bonds .
Neopentylzinc bromide is an organozinc compound with the chemical formula CHBrZn. It is characterized by a neopentyl group bonded to a zinc atom, which is further coordinated with a bromine atom. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions. Neopentylzinc bromide is typically synthesized from 1-bromo-2,2-dimethylpropane and zinc, making it a valuable reagent in organic synthesis, especially in the context of cross-coupling reactions involving palladium catalysts .
The synthesis of neopentylzinc bromide typically involves the following method:
Neopentylzinc bromide finds applications primarily in synthetic organic chemistry:
Several compounds share similarities with neopentylzinc bromide, particularly within the class of organozinc reagents. Below is a comparison highlighting its uniqueness:
Compound | Formula | Unique Features |
---|---|---|
Neopentylzinc bromide | CHBrZn | High reactivity in nucleophilic substitutions; used in palladium-catalyzed reactions |
Ethylzinc bromide | CHBrZn | Less sterically hindered; commonly used in similar reactions but less specific |
Phenylzinc bromide | CHBrZn | Aromatic character allows for different reactivity patterns; often used in aromatic substitutions |
Benzylzinc chloride | CHClZn | More stable than neopentylzinc bromide; used for different types of cross-coupling reactions |
Neopentylzinc bromide stands out due to its steric hindrance and effectiveness in palladium-catalyzed processes, making it particularly valuable for specific synthetic strategies that require stability and efficiency under challenging conditions.
Corrosive;Environmental Hazard